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Approved Indications and Patient Selection

Glasdegib is indicated for use in combination with low-dose cytarabine (LDAC) for adult patients with

newly diagnosed de novo or secondary AML [1]. The core selection criterion is ineligibility for standard

induction chemotherapy, which is primarily determined by the presence of specific comorbidities or

advanced age [2] [3] [4].

The table below summarizes the key patient selection criteria based on the pivotal clinical trial and

prescribing information.

Patient Selection
Factor

Detailed Criteria

Primary Indication Newly diagnosed AML (de novo or secondary) in combination with Low-Dose
Cytarabine (LDAC) [5] [1].

Core Patient
Population

Adults who are not candidates for standard intensive induction chemotherapy
due to age or comorbidities [2] [3].

| Specific Comorbidities & Factors | • Age ≥75 years [5] [4]. • Severe cardiac disease (e.g., left-ventricular

ejection fraction <45%) [5]. • Eastern Cooperative Oncology Group (ECOG) Performance Status of 2 [5] [4].

• Baseline serum creatinine >1.3 mg/dL [5] [4]. | | Key Exclusion Criteria | • Patients with a baseline QTc
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interval of >470 ms [5] [6]. • History of long QT syndrome or uncontrolled cardiovascular disease [5]. •

Pregnancy or breastfeeding [5] [6]. |

Supporting Clinical Data and Trial Outcomes

The approval of glasdegib was based on the phase 2 BRIGHT AML 1003 trial, which demonstrated

significant benefit in the target population [2] [4]. However, a subsequent phase 3 trial did not show a

survival benefit in broader AML populations.

The table below summarizes the efficacy outcomes from key clinical studies.

Trial
(Phase)

Patient Population & Treatment
Arms

Overall Survival
(Median)

Response
Rates

| BRIGHT AML 1003 (Phase 2) [2] [4] | Newly diagnosed AML unfit for intensive chemo: • Glasdegib +

LDAC • LDAC alone | • 8.3 months • 4.9 months HR: 0.51; p=0.0004 | Complete Remission (CR): • 26.9%

(with Glasdegib) • 5.4% (LDAC alone) | | Real-World Study (2025) [7] | Patients treated in US community

oncology practices with 1L Glasdegib + LDAC (82%) | 6.9 months (95% CI: 5.4-8.9) | 50.0% achieved CR,

MLFS, or PR | | BRIGHT AML 1019 (Phase 3) [8] | Untreated AML fit for intensive or non-intensive

chemo: • Glasdegib + Intensive Chemo (7+3) vs Placebo • Glasdegib + Azacitidine vs Placebo | No

significant improvement (Primary endpoint not met) | Not a primary endpoint |

Critical Safety Management and Protocols

Glasdegib has a distinct safety profile that requires proactive management. The following protocols are

essential for patient safety.

Boxed Warning: Embryo-Fetal Toxicity

Mechanism: Glasdegib is embryotoxic, fetotoxic, and teratogenic [5] [6].

Management Protocol: Verify pregnancy status in females of reproductive potential prior to
initiation. Advise effective contraception during treatment and for at least 30 days after the last

dose. Advise males to use condoms with pregnant partners or partners of reproductive potential
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during treatment and for at least 30 days after the last dose to avoid drug exposure through

semen [5] [6] [3].

QTc Interval Prolongation

Risk Data: In the clinical trial, 5% of patients had a QTc >500 ms and 4% had an increase from

baseline >60 ms [5] [6].
Management Protocol:

Obtain baseline ECG and electrolytes.
Monitor ECGs during treatment, especially in patients with congenital long QT syndrome,

congestive heart failure, or electrolyte abnormalities.
Interrupt glasdegib if QTc increases to >500 ms.

Permanently discontinue if QTc prolongation occurs with life-threatening arrhythmia [5]
[6].

Common Adverse Drug Reactions (ADRs)

The most common ADRs (incidence ≥20%) include anemia, fatigue, hemorrhage, febrile
neutropenia, musculoskeletal pain, edema, thrombocytopenia, nausea, dyspnea, decreased

appetite, dysgeusia, mucositis, constipation, and rash [5] [6].
Management Protocol: Employ proactive supportive care, such as antiemetics for nausea and

topical treatments for mucositis. Monitor blood counts regularly and manage cytopenias with
transfusions and growth factors as needed [4].

Drug-Drug Interactions

Strong CYP3A4 Inhibitors (e.g., ketoconazole): Increase glasdegib plasma concentration,
raising the risk of ADRs and QTc prolongation. Consider alternative therapies or closely monitor

the patient [5] [6].
Strong and Moderate CYP3A4 Inducers (e.g., rifampin): Decrease glasdegib plasma

concentration, potentially reducing efficacy. Avoid strong inducers. If a moderate inducer must
be used, increase the glasdegib dose from 100 mg to 200 mg daily, or from 50 mg to 100 mg

daily [5] [6].
QTc-Prolonging Drugs: Concomitant use may have additive effects. Avoid if possible; if

unavoidable, increase monitoring for QTc prolongation [5] [6].

Dosing and Administration Protocol

Recommended Dosage: Glasdegib 100 mg orally once daily continuously in combination with
LDAC (cytarabine 20 mg subcutaneously twice daily on days 1-10 of each 28-day cycle) [2] [3] [4].
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Treatment Duration: Treatment should be continued until disease progression or unacceptable

toxicity. At least six cycles should be completed before assessing clinical response [2].
Dose Modifications for Toxicity:

For occurrence of Grade 3 or higher adverse reactions, interrupt glasdegib until improvement
to Grade 1 or baseline.

Glasdegib can then be resumed at a reduced dose of 50 mg daily [2].
LDAC may be continued or its dose reduced (e.g., to 10-15 mg twice daily) [2].

Permanently discontinue glasdegib for life-threatening toxicity or recurrence of severe toxicity
after dose reduction [2] [5].

Mechanism of Action and Pathway Diagram

Glasdegib is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. It exerts its action

by binding to and inhibiting Smoothened (SMO), a transmembrane protein that is a key regulator of the Hh

pathway. In AML, aberrant activation of this pathway contributes to the survival and maintenance of

leukemic stem cells, which are implicated in chemoresistance. By inhibiting SMO, glasdegib disrupts the Hh

pathway, reducing the self-renewal capacity of these stem cells and sensitizing them to concomitant

chemotherapy like LDAC [2].
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Conclusions for Research and Development

For researchers and drug development professionals, the clinical profile of glasdegib offers critical insights:
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Precision in Patient Selection is Paramount: The efficacy of glasdegib is firmly established only in

a specific, frail AML subpopulation. Future research should focus on biomarkers to better identify
patients within this group who are most likely to respond [7] [8] [4].

Investigate Novel Combinations: The failure of the phase 3 trial with intensive chemotherapy and
azacitidine indicates that not all combination backbones are effective [8]. Ongoing research exploring

combinations with other hypomethylating agents like decitabine may reveal more potent synergies [9].
Real-World Evidence (RWE) as a Key Tool: RWE studies confirm the clinical benefit of glasdegib
in community practice, demonstrating outcomes that align with the pivotal trial. This underscores the
value of RWE in post-marketing assessment and understanding a drug's effectiveness in broader,

more heterogeneous populations [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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